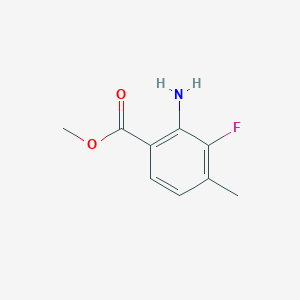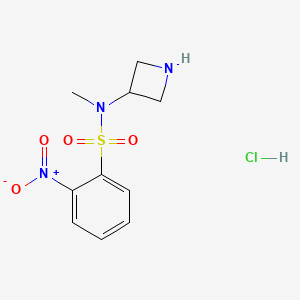
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride: is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a nitro group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonamide moiety can be modified through reduction reactions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Chemistry: In organic synthesis, N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology: Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it valuable for the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and sulfonamide moiety can interact with enzymes and receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
- N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride
- 3-Azetidinemethanol hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness: N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride stands out due to its combination of an azetidine ring, nitro group, and sulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClN3O4S |
|---|---|
Molecular Weight |
307.75 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H13N3O4S.ClH/c1-12(8-6-11-7-8)18(16,17)10-5-3-2-4-9(10)13(14)15;/h2-5,8,11H,6-7H2,1H3;1H |
InChI Key |
MUSDDWUKIPNCHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CNC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)

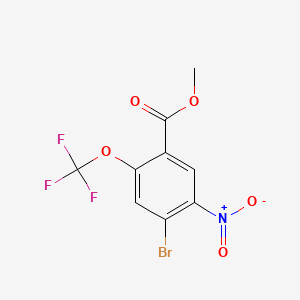
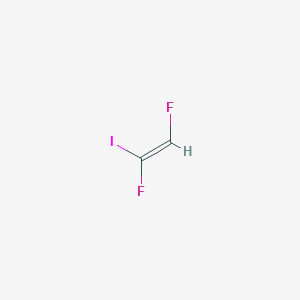
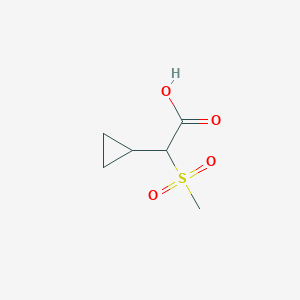
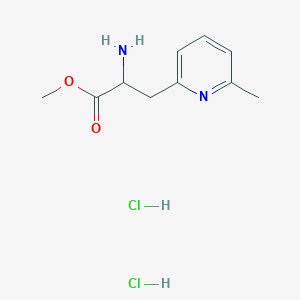

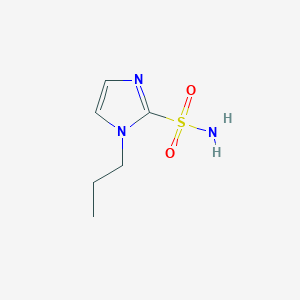

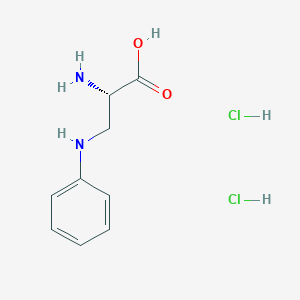
![4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B13512009.png)
